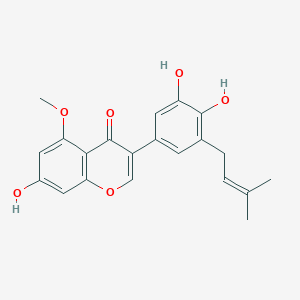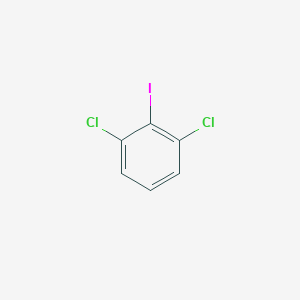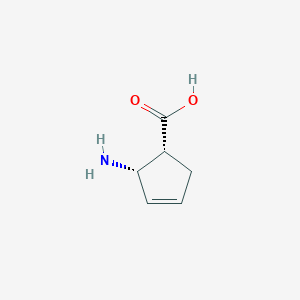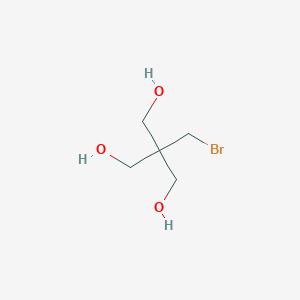
1,3-丙二醇,2-(溴甲基)-2-(羟甲基)-
描述
1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- is a chemical compound that serves as a potential building block for the synthesis of amphiphilic macromolecules. It is related to 2-hydroxymethyl-1,3-propanediol and its derivatives, which have been studied for their solubility, interfacial properties, and potential applications in creating surfactants and polymers .
Synthesis Analysis
The synthesis of related compounds to 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- has been explored through various methods. For instance, 2-hydroxymethyl-1,3-propanediol can be synthesized by the condensation of acetaldehyde with formaldehyde and subsequent catalytic hydrogenation . Additionally, the synthesis of 2-methyl-2-polyfluoroalkenyloxymethyl-1,3-propanediols has been achieved by reacting 2-hydroxymethyl-2-methyl-1,3-propanediol with different reagents such as allyl bromide and perfluoroalkyl iodides, followed by catalysis and reduction processes .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the single-crystal X-ray structure of a 2-methyl-2-polyfluoroalkyloxymethyl-1,3-propanediol derivative was obtained, revealing its crystallization in the monoclinic space group and providing detailed unit cell dimensions . The molecular structure of 2-(hydroxymethyl)-1,3-propanediol has been determined to lie across a mirror plane with a specific space group, and its molecules are linked by hydrogen bonds forming sheets .
Chemical Reactions Analysis
The reactivity of 2-hydroxymethyl-1,3-propanediol and its derivatives has been demonstrated through various chemical reactions. These compounds can form complexes with metal ions such as nickel(II), copper(II), and zinc(II) in aqueous solutions, as studied using potentiometric techniques . The formation of surfactants has also been shown by facilitating the solubility of phenol and other compounds in perfluorodecalin .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hydroxymethyl-1,3-propanediol derivatives have been studied, including their solubility and interfacial properties. The solid-liquid transformation and melting enthalpy of a tetrahydrate form of 2-hydroxymethyl-2-methyl-1,3-propanediol have been investigated using DSC, providing insights into its thermal behavior . The hydrogen bonding patterns in these compounds contribute to their physical properties and potential applications in materials science .
科学研究应用
合成应用
1,3-丙二醇,2-(溴甲基)-2-(羟甲基)-参与了各种合成过程。例如,它已被用于通过甲醛加成到乙酸乙酯(Byun, Reddy, & Bittman, 1994)来制备乙基α-(溴甲基)丙烯酸酯和2-亚甲基-1,3-丙二醇。
晶体结构和氢键
2-(羟甲基)-1,3-丙二醇分子显示出独特的晶体学性质,在空间群P2(1)/m中横跨一个镜面,并通过O-H...O氢键连接,形成片状(Fernandes, Wardell, & Skakle, 2002)。
热力学和相变
对2,2-二甲基1,3-丙二醇(NPG)和2-羟甲基-2-甲基1,3-丙二醇(PG)的研究显示出有趣的热力学性质和固体-塑料相变,使它们在能量存储应用中非常有用(Wilmet et al., 1990)。
生物生产中的下游处理
1,3-丙二醇在生物生产的化学品中扮演着重要角色,其从发酵液中分离是一个关键过程。这种分离的成本显著影响微生物生产中的总生产成本(Xiu & Zeng, 2008)。
微生物生产和工业应用
1,3-丙二醇是印染、涂料、油墨、制药和防冻等行业的重要化学原料。微生物生产方法的进步,特别是使用固定化技术,已经提高了1,3-丙二醇生产的效率(Gao et al., 2021)。
水相两相萃取
水相两相系统已被应用于从发酵液中回收1,3-丙二醇。这种方法表现出高分配系数和回收率,使其成为一种有效和选择性的回收过程(Li et al., 2009)。
安全和危害
While specific safety and hazard information for 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol is not provided, it’s important to handle all chemicals with care and use appropriate safety measures. The supplier suggests that the customer must ensure that the products purchased are in a safe condition and that a safe system of work is in place .
属性
IUPAC Name |
2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO3/c6-1-5(2-7,3-8)4-9/h7-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHHBAUIJVTLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066461 | |
| Record name | 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- | |
CAS RN |
19184-65-7 | |
| Record name | 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19184-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019184657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19184-65-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tris(hydroxymethyl)(bromomethyl)methane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3TKC3RXC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

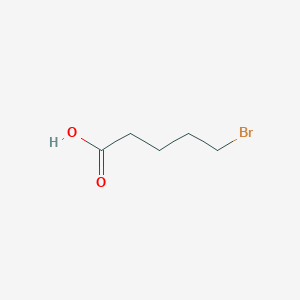
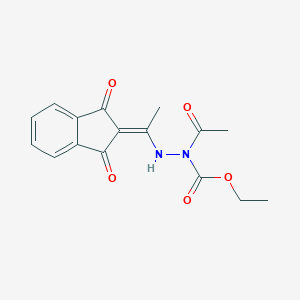
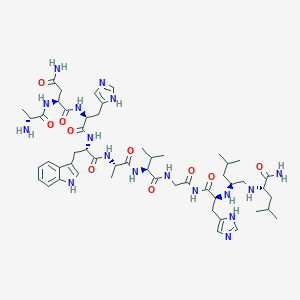
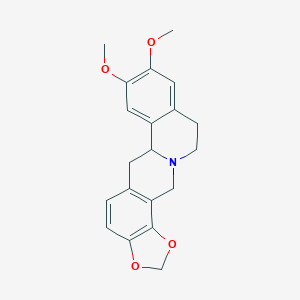
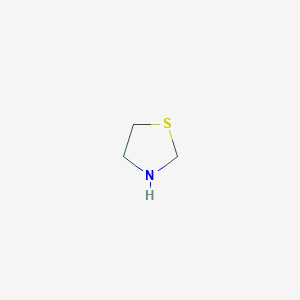

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)
